molecular formula C12H13ClN2 B13711418 2-(tert-Butyl)-5-chloro-1,8-naphthyridine

2-(tert-Butyl)-5-chloro-1,8-naphthyridine

Cat. No.: B13711418
M. Wt: 220.70 g/mol
InChI Key: NXLJERJRFTTZTB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-chloro-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to the naphthyridine ring. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring, which makes them interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-chloro-1,8-naphthyridine typically involves the introduction of the tert-butyl and chloro groups onto the naphthyridine ring. One common method involves the reaction of 5-chloro-1,8-naphthyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-chloro-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(tert-Butyl)-5-chloro-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-chloro-1,8-naphthyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl and chloro groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-chloroquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.

    2-(tert-Butyl)-5-chloropyridine: Contains a pyridine ring with similar substituents.

    2-(tert-Butyl)-5-chlorobenzene: A simpler aromatic compound with similar substituents.

Uniqueness

2-(tert-Butyl)-5-chloro-1,8-naphthyridine is unique due to the presence of both the tert-butyl and chloro groups on the naphthyridine ring, which can significantly influence its chemical reactivity and biological activity. The naphthyridine ring system also provides additional sites for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1,8-naphthyridine

InChI

InChI=1S/C12H13ClN2/c1-12(2,3)10-5-4-8-9(13)6-7-14-11(8)15-10/h4-7H,1-3H3

InChI Key

NXLJERJRFTTZTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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